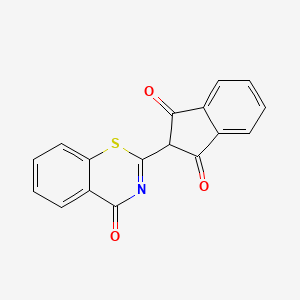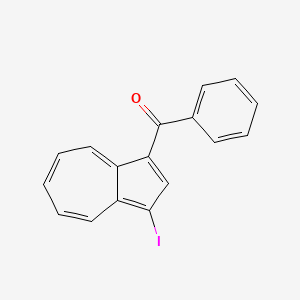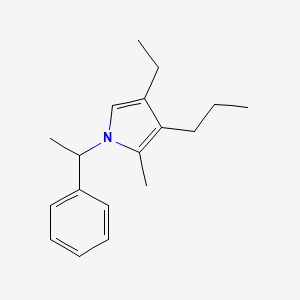![molecular formula C23H28N2OSi B12605214 4-({[tert-Butyl(diphenyl)silyl]oxy}methyl)benzene-1,2-diamine CAS No. 917486-80-7](/img/structure/B12605214.png)
4-({[tert-Butyl(diphenyl)silyl]oxy}methyl)benzene-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-({[tert-Butyl(diphenyl)silyl]oxy}methyl)benzene-1,2-diamine is a chemical compound that features a benzene ring substituted with a tert-butyl(diphenyl)silyl group and two amine groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[tert-Butyl(diphenyl)silyl]oxy}methyl)benzene-1,2-diamine typically involves the protection of hydroxyl groups using tert-butyl(diphenyl)silyl chloride in the presence of a base such as pyridine or 2,6-lutidine. The reaction is catalyzed by agents like DMAP or imidazole . The protected intermediate is then subjected to further reactions to introduce the amine groups.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they would likely involve similar protection and substitution reactions on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-({[tert-Butyl(diphenyl)silyl]oxy}methyl)benzene-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The amine groups can be oxidized to form nitro groups.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Substitution: The silyl group can be substituted under specific conditions, often involving fluoride sources like TBAF or TAS-F.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Fluoride sources like TBAF or TAS-F are used to remove the silyl protecting group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can yield various amine derivatives.
Applications De Recherche Scientifique
4-({[tert-Butyl(diphenyl)silyl]oxy}methyl)benzene-1,2-diamine has several applications in scientific research:
Chemistry: Used as a protecting group for hydroxyl functionalities in complex organic syntheses.
Medicine: Could be used in the development of pharmaceuticals, particularly those requiring specific protection and deprotection strategies.
Industry: Utilized in the synthesis of advanced materials and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action for 4-({[tert-Butyl(diphenyl)silyl]oxy}methyl)benzene-1,2-diamine primarily involves its role as a protecting group. The tert-butyl(diphenyl)silyl group provides steric hindrance, protecting sensitive hydroxyl groups from unwanted reactions. This protection is particularly useful in multi-step organic syntheses where selective deprotection is required .
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyldimethylsilyl chloride: Another silyl protecting group, but with different steric and electronic properties.
Trimethylsilyl chloride: A less bulky silyl protecting group, often used for simpler protection needs.
Triisopropylsilyl chloride: Provides greater steric hindrance compared to trimethylsilyl chloride but less than tert-butyl(diphenyl)silyl chloride.
Uniqueness
4-({[tert-Butyl(diphenyl)silyl]oxy}methyl)benzene-1,2-diamine is unique due to its combination of steric bulk and electronic properties, making it particularly resistant to acidic hydrolysis and nucleophilic attack. This makes it a valuable protecting group in complex organic syntheses where selective protection and deprotection are crucial .
Propriétés
Numéro CAS |
917486-80-7 |
|---|---|
Formule moléculaire |
C23H28N2OSi |
Poids moléculaire |
376.6 g/mol |
Nom IUPAC |
4-[[tert-butyl(diphenyl)silyl]oxymethyl]benzene-1,2-diamine |
InChI |
InChI=1S/C23H28N2OSi/c1-23(2,3)27(19-10-6-4-7-11-19,20-12-8-5-9-13-20)26-17-18-14-15-21(24)22(25)16-18/h4-16H,17,24-25H2,1-3H3 |
Clé InChI |
XCGLLBVAODVVRP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3=CC(=C(C=C3)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-(3,5-Difluorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12605149.png)

![4-{[(But-2-yn-1-yl)oxy]methyl}-1-(methanesulfonyl)piperidine](/img/structure/B12605169.png)
![N-{2-[2-(Benzyloxy)phenyl]ethyl}-5-chloro-2-hydroxybenzamide](/img/structure/B12605171.png)

![2-[6-(2-Ethoxy-phenyl)-pyridin-3-yl]-N-(3-fluoro-benzyl)-acetamide](/img/structure/B12605182.png)

![(3S)-3-[[(2S)-6-amino-2-[2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-amino-5-hydroxypentyl]amino]-3-methylpentyl]amino]hexyl]amino]propyl]amino]-5-(diaminomethylideneamino)pentyl]amino]ethylamino]hexyl]amino]-4-[[(2S)-6-amino-1-[[(2R,3R)-1-[[(2S)-6-amino-1-[(2S)-2-[[[(2R,3R)-1-[(2S)-2-[[[(2R)-1-[[(2R)-1-amino-3-hydroxypropan-2-yl]amino]-3-hydroxypropan-2-yl]amino]methyl]pyrrolidin-1-yl]-3-hydroxybutan-2-yl]amino]methyl]pyrrolidin-1-yl]hexan-2-yl]amino]-3-hydroxybutan-2-yl]amino]hexan-2-yl]amino]butanamide](/img/structure/B12605186.png)
![3,3'-[(5-Phenyl-1H-pyrazol-4-yl)methylene]bis(1-methyl-1H-indole)](/img/structure/B12605188.png)

![1-[3-([1,1'-Biphenyl]-4-yl)acryloyl]piperidine-3-carboxylic acid](/img/structure/B12605200.png)
![Phosphonic acid, [[3-(6-bromo-9H-purin-9-yl)-4-hydroxybutoxy]methyl]-](/img/structure/B12605204.png)
